(-)-12-Hydroxy-9,10-dihydrojasmonic acid

Jasmonate signaling COI1-JAZ independent Leaf-closing movement

(-)-12-Hydroxy-9,10-dihydrojasmonic acid (CHEBI:18472; C12H20O4; MW 228.29) is an oxo monocarboxylic acid classified as a dihydrojasmonic acid derivative, structurally distinguished from jasmonic acid (JA) by saturation of the pentenyl side-chain double bond and hydroxylation at the terminal C-12 position. It belongs to the jasmonate family of plant hormones that regulate defense, development, and stress responses, and exists as a hydroxylated catabolite of 9,10-dihydrojasmonic acid, identified as a minor metabolite in barley seedling biotransformation studies alongside its 11-hydroxy glucoside congener.

Molecular Formula C12H20O4
Molecular Weight 228.28 g/mol
Cat. No. B1247339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-12-Hydroxy-9,10-dihydrojasmonic acid
Molecular FormulaC12H20O4
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESC1CC(=O)C(C1CC(=O)O)CCCCCO
InChIInChI=1S/C12H20O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h9-10,13H,1-8H2,(H,15,16)/t9-,10-/m1/s1
InChIKeySXFKEAKOXUOQGN-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-12-Hydroxy-9,10-dihydrojasmonic Acid: A Dihydro-Hydroxylated Jasmonate for Plant Signaling and Metabolism Research


(-)-12-Hydroxy-9,10-dihydrojasmonic acid (CHEBI:18472; C12H20O4; MW 228.29) is an oxo monocarboxylic acid classified as a dihydrojasmonic acid derivative, structurally distinguished from jasmonic acid (JA) by saturation of the pentenyl side-chain double bond and hydroxylation at the terminal C-12 position [1]. It belongs to the jasmonate family of plant hormones that regulate defense, development, and stress responses, and exists as a hydroxylated catabolite of 9,10-dihydrojasmonic acid, identified as a minor metabolite in barley seedling biotransformation studies alongside its 11-hydroxy glucoside congener [2].

Analytical standard for hydroxyjasmonate metabolomics in wound-response studies
COI1-JAZ-independent signaling probe for pathway dissection
Enzyme substrate for jasmonate-modifying kinetics (sulfotransferase, P450)
Dihydrojasmonate metabolic fate reference in cereal crop models

Why (-)-12-Hydroxy-9,10-dihydrojasmonic Acid Cannot Be Interchanged with Generic Jasmonates


Jasmonates are not functionally interchangeable; hydroxylation position, side-chain saturation, and glycosylation state each dictate discrete signaling outcomes. The canonical bioactive ligand JA-isoleucine (JA-Ile) signals through the COI1-JAZ co-receptor module to activate defense gene expression, whereas 12-hydroxyjasmonic acid (12-OH-JA) is a catabolic inactivation product that does not induce JA-responsive defense markers such as Thi2.1 but activates COI1-JAZ-independent pathways including leaf-closing movement [1][2]. The 11-hydroxy isomer (11-OH-JA), in contrast, exhibits a 5-fold weaker affinity (Km = 50 µM vs. 10 µM) for the key metabolic enzyme AtST2a sulfotransferase compared to 12-OH-JA [3]. Furthermore, the dihydro backbone (saturated side chain) alters susceptibility to enzymatic methylation: 9,10-dihydrojasmonic acid is a poor substrate for jasmonate O-methyltransferase, unlike JA [4]. These orthogonal structure-activity relationships mean substitution without experimental validation risks selecting a molecule with null or opposing biological activity.

Hydroxylation Position

12-OH and 11-OH isomers show divergent enzyme recognition; substitution risks misattribution of jasmonate catabolic flux.

Side-Chain Saturation

Dihydro backbone reduces O-methyltransferase substrate recognition relative to unsaturated JA; not interchangeable in methylation assays.

Pathway Selectivity

12-OH-JA is COI1-JAZ-independent, while JA/JA-Ile activate canonical defense genes; using JA as a probe misrepresents signaling outcome.

Quantitative Differentiation Evidence for (-)-12-Hydroxy-9,10-dihydrojasmonic Acid vs. Closest Analogs


Differential COI1-JAZ Pathway Engagement: 12-OH-JA Glucoside vs. JA and JA-Ile in Leaf-Closing Bioassays

In Samanea saman leaf-closing bioassays, (−)-12-hydroxyjasmonic acid (the non-dihydro, unsaturated aglycone) displays weak leaf-closing activity, while its β-D-glucopyranosyl derivative (LCF) is the potent stereospecific activator. Crucially, neither compound induces canonical JA-responsive genes (LOX2, OPCL1 in Arabidopsis) or triggers volatile organic compound accumulation in S. saman or lima bean, whereas JA, JA-Ile, and coronatine are fully inactive in the leaf-closing assay but active in defense gene induction [1]. This demonstrates orthogonal signaling pathway selectivity that cannot be achieved with unmodified JA or JA-Ile.

Pathway selectivity
Head-to-head
12-OH-JA/LCF activate leaf-closing but not JA-responsive genes; JA/JA-Ile inactive in leaf-closing but active in defense
Supports COI1-JAZ-orthogonal pathway studies
Qualitative switch; validate in target species
Jasmonate signaling COI1-JAZ independent Leaf-closing movement

Enzyme Substrate Discrimination: AtST2a Sulfotransferase Km Values for 12-OH-JA vs. 11-OH-JA

Recombinant Arabidopsis thaliana hydroxyjasmonate sulfotransferase AtST2a exhibits strict specificity for hydroxylated jasmonates, with a Km of 10 µM for 12-hydroxyjasmonate versus 50 µM for 11-hydroxyjasmonate, representing a 5-fold higher affinity for the 12-hydroxylated substrate [1]. This kinetic preference demonstrates that the 12-OH positional isomer is the kinetically favored substrate for this key jasmonate-modifying enzyme, and by extension, the dihydro analog bearing the same 12-OH group may engage similar metabolic machinery with altered kinetics.

Enzyme affinity (Km)
Head-to-head
12-OH-JA: Km 10 µM vs. 11-OH-JA: Km 50 µM for AtST2a
Higher substrate preference for 12-hydroxylation
Recombinant enzyme; in vitro kinetic context
Jasmonate metabolism Sulfotransferase Substrate specificity

Differential Gene Expression: 12-OH-JA Fails to Induce Defense Marker Thi2.1 Unlike Methyl Jasmonate

In Arabidopsis thaliana, exogenous application of methyl jasmonate (MeJA) induces expression of the defense marker gene Thi2.1, whereas treatment with 12-hydroxyjasmonate does not induce Thi2.1 expression [1]. This demonstrates that 12-hydroxylation ablates the capacity to activate a well-characterized JA-responsive defense pathway, consistent with 12-OH-JA functioning as an inactivation product rather than a signaling agonist in the canonical defense context.

Defense gene induction
Head-to-head
12-OH-JA fails to induce Thi2.1; MeJA does
Ablates canonical COI1-JAZ defense signaling
Use as negative control for JA defense pathway
Jasmonate signaling Defense gene expression Thi2.1

Spatial Metabolite Partitioning: Hydroxyjasmonates (HOJAs) Enriched in Wounded Leaf Midveins Distinct from JA and JA-Ile

Ultra-rapid metabolite profiling in wounded Arabidopsis thaliana leaves revealed that hydroxyjasmonates (HOJAs, including 12-OH-JA) and 12-carboxyjasmonoyl-L-isoleucine (12-HOOCJA-Ile) are strongly enriched in the midveins of wounded leaves, whereas JA and JA-Ile distribute more broadly [1]. This spatial segregation correlates with the higher polarity of HOJAs at physiological pH and demonstrates a transport-dependent functional compartmentalization that distinguishes hydroxylated jasmonate metabolites from their non-hydroxylated precursors.

Spatial distribution
Reported
HOJAs enriched in wounded leaf midveins vs. broad JA/JA-Ile
Supports transport-dependent metabolite compartmentalization
Ultra-rapid profiling; Arabidopsis wound model
Jasmonate spatial dynamics Wound response Metabolite profiling

Metabolic Flux Diversion: JAO-Mediated 11-OH-JA vs. IAR3/ILL6-Mediated 12-OH-JA as Separately Regulated Catabolic Branches

Recent biochemical and genetic dissection in Arabidopsis demonstrates that two separate enzyme systems produce hydroxy-JA positional isomers under different stress modalities: jasmonic acid oxidases (JAOs) produce exclusively 11-OH-JA and are preferentially recruited during fungal infection, whereas mechanical wounding triggers dominant 12-OH-JA formation via IAR3/ILL6 amidohydrolase-mediated cleavage of 12-OH-JA-Ile [1]. This pathway bifurcation means that 12-OH-JA and 11-OH-JA are not metabolic equivalents but rather biomarkers of distinct stress contexts, with 12-OH-JA specifically reporting on JA-Ile turnover during wound responses.

Catabolic branch specificity
Reported
12-OH-JA via IAR3/ILL6 upon wounding; 11-OH-JA via JAO upon fungal infection
12-OH-JA marks wound-specific JA-Ile turnover
Pathway-impaired mutants; stress-specific context
Jasmonate catabolism JA hydroxylation Pathway specificity

Optimal Application Scenarios for (-)-12-Hydroxy-9,10-dihydrojasmonic Acid Based on Differentiation Evidence


Analytical Standard for LC-MS/MS Quantification of Hydroxyjasmonate Metabolites in Wound-Response Studies

The confirmed midvein-specific enrichment of hydroxylated jasmonates in wounded Arabidopsis leaves [1] positions (-)-12-hydroxy-9,10-dihydrojasmonic acid as a critical authentic standard for targeted metabolomics of wound-induced jasmonate dynamics. Its dihydro backbone provides chromatographic separation from unsaturated 12-OH-JA, enabling unambiguous MRM-based quantification in complex plant extracts.

Negative Control Probe for COI1-JAZ-Independent Jasmonate Signaling Pathway Dissection

The established inability of 12-OH-JA to activate canonical COI1-JAZ-dependent defense gene expression (e.g., Thi2.1, LOX2, OPCL1) [1] makes the 12-hydroxy-dihydro scaffold suitable as a pathway-negative control. Researchers can use this compound to experimentally decouple COI1-JAZ-dependent and COI1-JAZ-independent jasmonate responses in gene expression studies.

Substrate for Jasmonate-Modifying Enzyme Kinetics and Specificity Profiling

The 5-fold Km differential of AtST2a sulfotransferase for 12-OH-JA (10 µM) versus 11-OH-JA (50 µM) [3] highlights the value of 12-hydroxylated jasmonates as substrate probes. (-)-12-Hydroxy-9,10-dihydrojasmonic acid can serve as a saturated-backbone comparator to assess how side-chain unsaturation affects enzyme recognition kinetics in sulfotransferase, glucosyltransferase, and cytochrome P450 assays.

Reference Compound for Dihydrojasmonate Metabolic Fate Studies in Cereal Crop Models

The demonstrated biotransformation of 9,10-dihydrojasmonic acid in barley seedlings, with (-)-12-hydroxy-9,10-dihydrojasmonic acid identified as a minor hydroxylated metabolite [2], supports its use as a reference standard in metabolic tracing experiments in monocot crop species where jasmonate catabolism influences growth-defense tradeoffs.

Application
Selection Property
Validation Focus
Hydroxyjasmonate metabolomics
Dihydro-specific chromatographic separation
MRM-based quantification in wound-response extracts
COI1-JAZ-independent signaling probe
Pathway-negative control specificity
Decouple defense from non-defense jasmonate responses
Jasmonate enzyme kinetics
12-Hydroxylation positional recognition
Sulfotransferase and cytochrome P450 assay specificity
Dihydrojasmonate metabolic tracing
Saturated-backbone metabolic stability
Monocot crop catabolite identification
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